

Vildagliptin Impurity A: A Comparative Analysis of a Key Degradation Product

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Compound of Interest

Compound Name: Vildagliptin Impurity A

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For researchers, scientists, and professionals in drug development, understanding the impurity profile of a drug substance is paramount to ensuring its quality, safety, and efficacy. This guide provides a detailed comparison of **Vildagliptin Impurity A** against other degradation products, supported by experimental data and methodologies.

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, **Vildagliptin Impurity A**, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1^{3,7}]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a significant process-related impurity and a primary degradation product.^[1] Its formation, primarily through the hydrolysis of the nitrile group of the parent vildagliptin molecule, serves as a critical quality attribute to be monitored during stability studies.^[2]

Comparative Analysis of Vildagliptin Degradation Products

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are instrumental in identifying the potential degradation pathways of vildagliptin. These studies reveal the formation of multiple degradation products, each with a unique profile. The following tables summarize the key degradation products identified in various studies, with a focus on their formation conditions and analytical characteristics.

Impurity/Degradant	Chemical Name/Structure	Formation Condition(s)	Relative Retention Time (RRT)	m/z Value
Vildagliptin Impurity A	(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1 ^{3,7}]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide	Basic, Acidic, Oxidative	0.6	321.1
Degradant at RRT 1.3	2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione	Acidic	1.3	304
Degradant at RRT 1.2	1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide	Basic	1.2	337.2
Degradant at RRT 0.4	(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline	Basic	0.4	322.6
Degradant at RRT 0.38	N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate	Oxidative	0.38	241.1

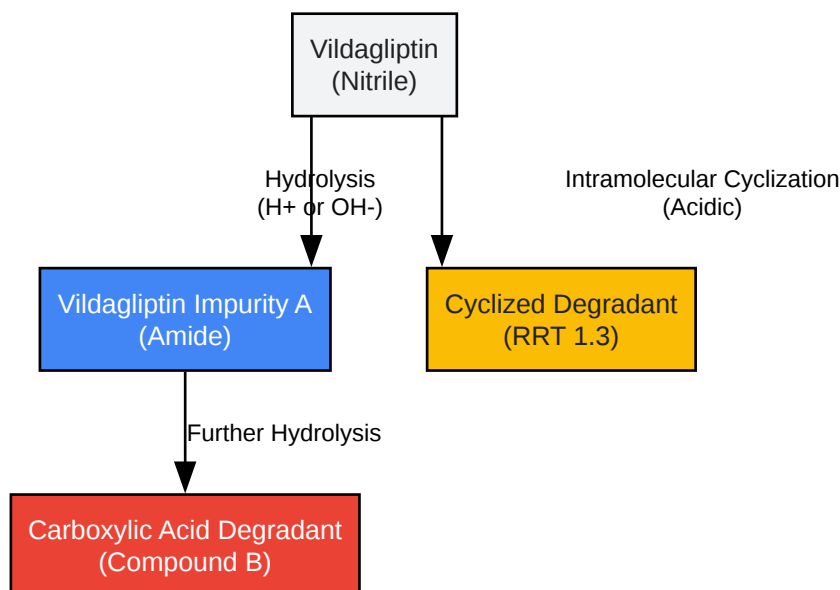
Degradant at RRT 0.8	(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol	Oxidative	0.8	183.1
Degradant (Compound A)	[(3-hydroxytricyclo[3.3.1.1 ^{3,7}]decan-1-yl)amino]acetic acid	Acidic, Basic	Not specified	226
Degradant (Compound B)	1-[[[3-hydroxytricyclo[3.3.1.1 ^{3,7}]decan-1-yl)amino]acetyl]-pyrrolidine-2-carboxylic acid	Acidic, Basic, Oxidative	Not specified	Not specified

Formation Pathways and Mechanisms

The degradation of vildagliptin into its various impurities follows distinct chemical pathways triggered by specific stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary degradation pathway involves the hydrolysis of the nitrile group of vildagliptin. This leads to the formation of **Vildagliptin Impurity A** (the amide) and subsequently the corresponding carboxylic acid (Compound B). In acidic conditions, another major degradant is formed by intramolecular cyclization.

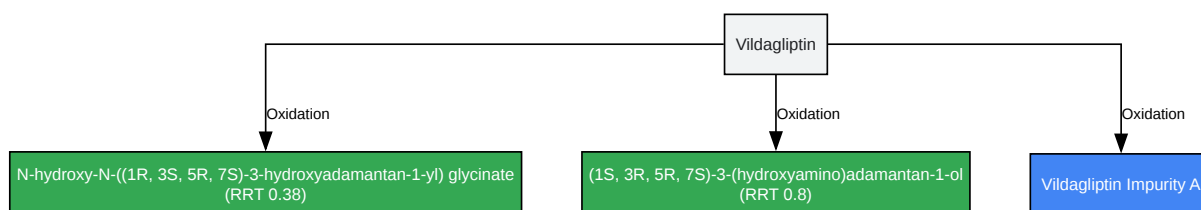


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Hydrolytic Degradation Pathways of Vildagliptin.

Oxidative Degradation

In the presence of an oxidizing agent like hydrogen peroxide, vildagliptin undergoes more complex degradation, leading to several products. These include the formation of N-hydroxy and hydroxyamino derivatives of the adamantane moiety.



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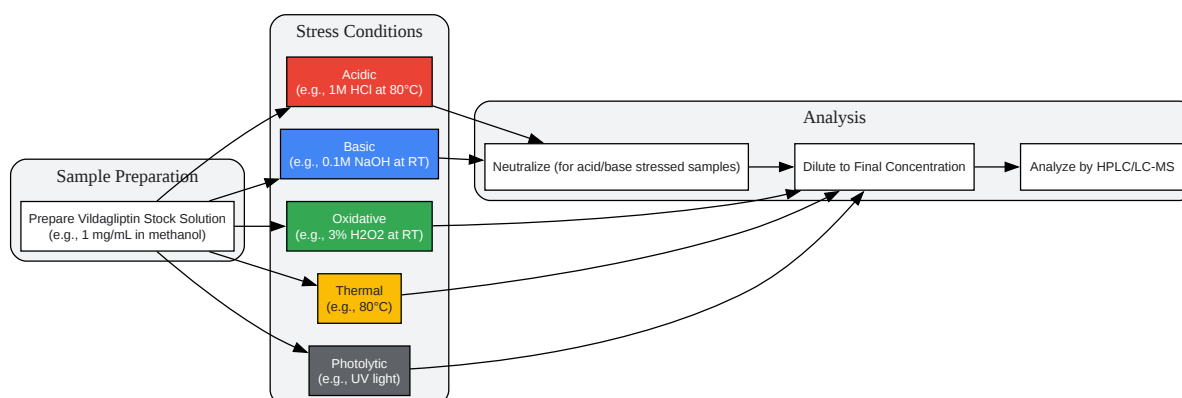
Oxidative Degradation Pathways of Vildagliptin.

Experimental Protocols

The identification and quantification of vildagliptin and its degradation products are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on vildagliptin.



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Experimental Workflow for Forced Degradation Studies.

1. Acidic Degradation:

- Dissolve a known amount of vildagliptin in a suitable organic solvent (e.g., methanol).
- Add an equal volume of an acidic solution (e.g., 1 M HCl).

- Heat the mixture at a specified temperature (e.g., 80°C) for a defined period.
- Neutralize the solution with a base (e.g., NaOH solution) to pH 7.0.
- Dilute to the final concentration with the mobile phase diluent.

2. Basic Degradation:

- Dissolve vildagliptin in an organic solvent.
- Add an equal volume of a basic solution (e.g., 0.1 M NaOH).
- Keep the mixture at room temperature for a specified time.
- Neutralize the solution with an acid (e.g., HCl solution) to pH 7.0.
- Dilute to the final concentration.

3. Oxidative Degradation:

- Dissolve vildagliptin in an organic solvent.
- Add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).
- Keep the solution at room temperature for a defined period.
- Dilute to the final concentration.

4. Thermal Degradation:

- Expose a solid sample of vildagliptin to dry heat at a specified temperature (e.g., 80°C) for a set duration.
- Alternatively, heat a solution of vildagliptin.
- Dissolve and dilute the sample to the final concentration.

5. Photolytic Degradation:

- Expose a solution of vildagliptin to UV light (e.g., in a photostability chamber) for a specified duration.
- Dilute the sample to the final concentration.

HPLC Method for Impurity Profiling

- Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 μ m).[3]
- Mobile Phase: A gradient elution with a mixture of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[4]
- Flow Rate: A standard flow rate of 1.0 mL/min is often used.[3]
- Detection: UV detection at a wavelength of around 210 nm is suitable for vildagliptin and its impurities.[3]
- Injection Volume: Typically 10-20 μ L.

LC-MS Method for Structural Elucidation

- Chromatography: Utilizes an HPLC or UHPLC system similar to the impurity profiling method.
- Mass Spectrometry: A mass spectrometer with an electrospray ionization (ESI) source is used for the detection and identification of the molecular weights of the degradation products.[4][5]
- MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which aids in the structural elucidation of the impurities.

Conclusion

The comprehensive analysis of **Vildagliptin Impurity A** and other degradation products is crucial for the development of stable and safe vildagliptin formulations. This guide highlights the importance of forced degradation studies in identifying potential impurities and understanding their formation pathways. The provided experimental protocols offer a foundation for researchers to conduct their own stability-indicating analyses. By carefully monitoring and

controlling these impurities, the quality and therapeutic efficacy of vildagliptin drug products can be ensured.

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